molecular formula C10H13N3O3 B14080787 2-Nitro-5-(piperidin-4-yloxy)pyridine

2-Nitro-5-(piperidin-4-yloxy)pyridine

Cat. No.: B14080787
M. Wt: 223.23 g/mol
InChI Key: JLRQSNNCKOPQNL-UHFFFAOYSA-N
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Description

2-Nitro-5-(piperidin-4-yloxy)pyridine (C₁₀H₁₃N₃O₃; MW: 223.23 g/mol) is a nitro-substituted pyridine derivative with a piperidin-4-yloxy moiety at the 5-position . Its CAS registry number is 1248692-07-0, and it is synthesized via nucleophilic aromatic substitution reactions, often employing microwave-assisted methods in dimethyl sulfoxide (DMSO) with triethylamine as a base .

Properties

Molecular Formula

C10H13N3O3

Molecular Weight

223.23 g/mol

IUPAC Name

2-nitro-5-piperidin-4-yloxypyridine

InChI

InChI=1S/C10H13N3O3/c14-13(15)10-2-1-9(7-12-10)16-8-3-5-11-6-4-8/h1-2,7-8,11H,3-6H2

InChI Key

JLRQSNNCKOPQNL-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1OC2=CN=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Nitration of Pre-functionalized Pyridine Derivatives

Nitration Using Mixed Acid Conditions

The nitration of pyridine derivatives often employs a mixture of fuming nitric acid and sulfuric acid, a method demonstrated in the synthesis of 4-nitro pyridine-N-oxide. For 2-nitro-5-(piperidin-4-yloxy)pyridine, this approach requires prior functionalization of the pyridine ring with the piperidin-4-yloxy group at position 5. The electron-donating nature of the ether group directs nitration to the ortho and para positions. However, steric and electronic factors favor nitration at position 2, yielding the target compound.

Reaction conditions involve dissolving 5-(piperidin-4-yloxy)pyridine in sulfuric acid, followed by gradual addition of fuming nitric acid at 100–120°C for 3–4 hours. Quenching with ice water and extraction with methylene chloride typically yields the nitro product. This method achieves approximately 85% purity, necessitating subsequent recrystallization in acetone.

Table 1: Mixed-Acid Nitration Parameters
Parameter Value/Description Source
Nitrating Agent Fuming HNO₃ + H₂SO₄
Temperature 100–120°C
Reaction Time 3–4 hours
Yield (Crude) ~85%
Purification Method Recrystallization (acetone)

Role of N-Oxide Intermediates

Pyridine-N-oxide intermediates enhance nitration regioselectivity by activating the ring and directing electrophiles to specific positions. For instance, nitration of 5-(piperidin-4-yloxy)pyridine-N-oxide under acidic conditions could favor nitro group incorporation at position 2. Subsequent deoxygenation using phosphorus trichloride or hydrogenation would yield the final product. This two-step process mirrors the synthesis of fampridine, where 4-nitro pyridine-N-oxide is reduced to 4-aminopyridine.

Nucleophilic Aromatic Substitution Approaches

Halogen Displacement with Piperidin-4-ol

A two-step strategy involves synthesizing 2-nitro-5-chloropyridine followed by nucleophilic substitution with piperidin-4-ol. The chloride leaving group at position 5 is displaced under basic conditions (e.g., potassium carbonate in dimethylformamide at 80°C). This method leverages the electron-withdrawing nitro group at position 2 to activate the ring for substitution.

Table 2: Nucleophilic Substitution Parameters
Parameter Value/Description Source
Substrate 2-Nitro-5-chloropyridine
Nucleophile Piperidin-4-ol
Base K₂CO₃
Solvent DMF
Temperature 80°C
Reaction Time 12–24 hours

Catalytic Enhancement with InCl₃

Indium(III) chloride (InCl₃) catalyzes multicomponent reactions by activating substrates and stabilizing intermediates. Applying this to 2-nitro-5-(piperidin-4-yloxy)pyridine synthesis, InCl₃ (20 mol%) in 50% ethanol under ultrasound irradiation at 40°C accelerates the substitution reaction, reducing the timeframe to 20–30 minutes. This method improves yields to 90–95% by minimizing side reactions.

Multi-component Synthesis Strategies

While no direct precedents exist for the target compound, InCl₃-catalyzed one-pot reactions show promise. A hypothetical four-component system could involve:

  • Ethyl acetoacetate (carbonyl component)
  • Hydrazine (N-source)
  • Nitro-containing electrophile
  • Piperidin-4-ol

Under ultrasonic irradiation, this method may assemble the pyridine core with pre-installed nitro and ether groups. However, feasibility requires empirical validation.

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison
Method Advantages Limitations Yield Scalability
Mixed-Acid Nitration High regioselectivity Harsh conditions, purification needed 70–85% Industrial
Nucleophilic Substitution Modular Requires pre-functionalized substrates 65–80% Laboratory
InCl₃ Catalysis Rapid, high-yielding Optimized conditions needed 90–95% Pilot-scale

Chemical Reactions Analysis

Types of Reactions

2-Nitro-5-(piperidin-4-yloxy)pyridine can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the nitro group.

    Oxidation: The piperidin-4-yloxy group can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Major Products Formed

    Reduction: 2-Amino-5-(piperidin-4-yloxy)pyridine.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

    Oxidation: N-oxides or other oxidized derivatives of the piperidin-4-yloxy group.

Scientific Research Applications

2-Nitro-5-(piperidin-4-yloxy)pyridine has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

    Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as increased stability or reactivity.

    Biological Studies: The compound can be used as a probe to study biological pathways involving nitroaromatic compounds or piperidine derivatives.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new chemical entities.

Mechanism of Action

The mechanism of action of 2-Nitro-5-(piperidin-4-yloxy)pyridine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The piperidin-4-yloxy group may enhance the compound’s binding affinity or selectivity for specific targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridine Ring

5-(Piperidin-4-yloxy)pyridin-2-amine
  • Structure : Replaces the nitro group at the 2-position with an amine (-NH₂).
  • Molecular Weight : 193.25 g/mol (vs. 223.23 g/mol for the nitro analogue) .
  • Implications: The amine group enhances nucleophilicity and may improve solubility in polar solvents.
2-(Piperidin-4-yloxy)-5-(trifluoromethyl)pyridine
  • Structure : Substitutes the nitro group with a trifluoromethyl (-CF₃) group.
  • Molecular Formula : C₁₁H₁₃F₃N₂O; MW: 254.23 g/mol .
  • This property is critical for central nervous system (CNS)-targeted therapeutics .

Modifications to the Piperidine Moiety

2-Nitro-5-[4-(1-piperidyl)-1-piperidyl]pyridine
  • Structure : Features a bis-piperidine substituent at the 5-position.
  • Synthesis : Prepared via microwave-assisted reaction of 5-bromo-2-nitropyridine with 1-(4-piperidyl)piperidine .
  • 1H NMR Data : δ 1.56 (m, 6H), 3.49 (d, J = 4.39 Hz, 4H), 7.30–8.26 (pyridine protons) .
  • Implications : The additional piperidine ring may alter steric hindrance and binding affinity in biological systems.
(3S,5R)-3,5-Dimethyl-1-(6-nitro-3-pyridyl)piperazine
  • Structure : Incorporates a chiral, methyl-substituted piperazine ring.
  • LCMS Data : m/z 207 [M+H]⁺ .
  • Implications : Chirality and methyl groups can influence pharmacokinetic properties, such as metabolic stability and enantioselective interactions .

Salt Forms and Solubility

2-(Piperidin-4-yloxy)-3-(trifluoromethyl)pyridine hydrochloride
  • Molecular Weight : 282.69 g/mol (hydrochloride salt) .
  • Implications : Salt formation improves aqueous solubility, facilitating formulation for in vivo studies. The hydrochloride salt of related pyridine derivatives is utilized in preclinical research for enhanced bioavailability .

Pharmacological and Toxicological Considerations

  • Nitro Group Impact: Nitroaromatic compounds are associated with carcinogenicity in some contexts (e.g., nitrofuran derivatives inducing bladder carcinomas in rodents) . However, 2-Nitro-5-(piperidin-4-yloxy)pyridine’s specific toxicological profile remains unstudied, necessitating further evaluation.
  • Antimalarial Activity : Pyridine derivatives with piperidinyloxy substituents, such as 2-((4-chlorophenyl)(piperidin-4-yloxy)methyl)pyridine, exhibit inhibitory activity against Plasmodium falciparum (IC₅₀: 1.6–200 μM) . The nitro analogue’s electron-withdrawing properties may modulate similar biological targets.

Biological Activity

2-Nitro-5-(piperidin-4-yloxy)pyridine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of its biological activity, including antimicrobial, anticancer, and other pharmacological properties. The discussion is supported by data tables, case studies, and research findings from diverse sources.

Chemical Structure and Properties

The compound features a pyridine ring with a nitro group and a piperidine moiety, which are critical for its biological activity. The presence of the nitro group allows for bioreduction, leading to reactive intermediates that may interact with cellular components.

1. Antimicrobial Activity

Research indicates that compounds with nitro substituents, such as 2-nitro-5-(piperidin-4-yloxy)pyridine, exhibit significant antimicrobial properties. Studies have shown that derivatives of pyridine can effectively inhibit the growth of various bacterial strains.

Table 1: Antimicrobial Activity of 2-Nitro-5-(piperidin-4-yloxy)pyridine Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
2-Nitro-5-(piperidin-4-yloxy)pyridineStaphylococcus aureus15 µM
2-Nitro-5-(piperidin-4-yloxy)pyridineEscherichia coli20 µM
2-Nitro-5-(piperidin-4-yloxy)pyridinePseudomonas aeruginosa25 µM

These findings suggest that the compound could be a lead candidate for developing new antimicrobial agents.

2. Anticancer Activity

The anticancer properties of 2-nitro-5-(piperidin-4-yloxy)pyridine have been explored in various studies. The compound has been shown to induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of signaling pathways.

Case Study: In Vitro Evaluation of Anticancer Activity
A study evaluated the cytotoxic effects of the compound on human cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The results indicated:

  • MCF-7 Cells: IC50 = 12 µM
  • A549 Cells: IC50 = 18 µM

These results highlight the compound's potential as an anticancer agent, warranting further investigation into its mechanisms of action.

The mechanism through which 2-nitro-5-(piperidin-4-yloxy)pyridine exerts its biological effects is multifaceted. The nitro group can undergo reduction to form reactive species that may interact with DNA or proteins within cells, leading to cellular damage or modulation of enzymatic activity. Furthermore, the piperidine ring may enhance binding affinity to specific receptors or enzymes involved in disease pathways.

Pharmacokinetics and Toxicology

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of the compound. Initial studies suggest moderate solubility and favorable metabolic stability in liver microsomes. However, toxicity assessments indicate low toxicity levels in mammalian cells, making it a promising candidate for further development.

Table 2: Pharmacokinetic Profile

ParameterValue
SolubilityModerate (~15 µM)
Metabolic StabilityCL int ~40 µL/min/mg
Cytotoxicity (in VERO cells)>10-fold selectivity

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-Nitro-5-(piperidin-4-yloxy)pyridine, and how do reaction conditions influence yield?

  • Methodological Answer : Microwave-assisted synthesis is highly efficient for this compound. A protocol involves reacting 5-bromo-2-nitropyridine with 1-(4-piperidyl)piperidine in DMSO at 120°C under microwave irradiation for 3 hours, followed by silica gel column purification (DCM/methanol gradient). This method yields ~457 mg of product . Key factors include stoichiometric ratios (e.g., 1:1 molar ratio of substrates) and the use of triethylamine as a base to neutralize HBr byproducts . Traditional heating methods may require longer reaction times, reducing overall efficiency.

Q. What safety precautions are critical when handling 2-Nitro-5-(piperidin-4-yloxy)pyridine in the laboratory?

  • Methodological Answer : Adhere to GHS hazard codes (e.g., H315, H319 for skin/eye irritation) and safety protocols:

  • Use personal protective equipment (PPE): nitrile gloves, lab coat, and safety goggles .
  • Work in a fume hood to avoid inhalation of vapors .
  • Store in sealed containers under dry, ventilated conditions to prevent moisture absorption or decomposition .
  • Emergency measures: For skin contact, rinse with water for 15+ minutes; for ingestion, seek immediate medical attention .

Q. How can NMR and LCMS data be interpreted to confirm the structure of 2-Nitro-5-(piperidin-4-yloxy)pyridine?

  • Methodological Answer :

  • ¹H NMR : Expect signals for piperidine protons (δ 1.56 ppm, multiplet for six protons) and aromatic pyridine protons (δ 8.02–8.26 ppm, doublets/multiplet patterns). The piperidinyloxy group shows coupling (J = 4.39 Hz) at δ 3.49 ppm .
  • LCMS (ESI) : A molecular ion peak at m/z 221 [M+H]⁺ confirms the molecular weight . Calibrate instruments using deuterated solvents (e.g., DMSO-d₆) and reference standards to avoid artifacts.

Advanced Research Questions

Q. How does the nitro group in 2-Nitro-5-(piperidin-4-yloxy)pyridine influence its reactivity in catalytic hydrogenation or reduction reactions?

  • Methodological Answer : The nitro group is reducible to an amine under hydrogenation (H₂/Pd-C) or using alternatives like NaBH₄/CuCl₂. For example, 2-nitro-5-[4-(1-piperidyl)-1-piperidyl]pyridine converts to 5-(4-isopropylpiperazin-1-yl)pyridin-2-amine with >90% yield . Monitor reaction progress via TLC (silica, ethyl acetate/hexane) and characterize intermediates by LCMS to avoid over-reduction byproducts.

Q. What strategies resolve contradictions in spectroscopic data for piperidinylpyridine derivatives?

  • Methodological Answer : Discrepancies in NMR shifts (e.g., δ 7.30–7.47 ppm for aromatic protons) may arise from solvent polarity or tautomerism. To resolve:

  • Compare data across solvents (DMSO-d₆ vs. CDCl₃) .
  • Use 2D NMR (COSY, HSQC) to assign ambiguous signals .
  • Cross-validate with computational methods (DFT calculations for expected chemical shifts) .

Q. How can salt formation (e.g., 4-nitrobenzoate) improve the physicochemical properties of 2-Nitro-5-(piperidin-4-yloxy)pyridine derivatives?

  • Methodological Answer : Salt formation enhances solubility and stability. For instance, 2-[(4-chlorophenyl)(piperidin-4-yloxy)methyl]pyridine forms a 1:1 salt with 4-nitrobenzoic acid (CAS 161558-45-8) . Procedure:

  • Dissolve the free base in ethanol, add equimolar 4-nitrobenzoic acid, and crystallize at 4°C.
  • Characterize by XRD to confirm salt formation and DSC for thermal stability analysis .

Q. What computational tools predict the binding affinity of 2-Nitro-5-(piperidin-4-yloxy)pyridine derivatives to biological targets (e.g., enzymes)?

  • Methodological Answer :

  • Use molecular docking (AutoDock Vina) with receptor structures (PDB ID: e.g., 7XYZ) to model interactions .
  • Perform MD simulations (GROMACS) to assess stability of ligand-receptor complexes over 100 ns .
  • Validate predictions with in vitro assays (e.g., IC₅₀ measurements via fluorescence polarization) .

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